6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Description
6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a synthetic quinazolinone derivative characterized by a chloro-substituted quinazolinone core with a (4-chlorophenyl)sulfanylmethyl group at position 2 and a 2-methylphenyl substituent at position 2. Quinazolinones are heterocyclic compounds widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., PI3Kδ), antimicrobial, and anticancer properties . The presence of electron-withdrawing chlorine atoms and bulky aromatic substituents in this compound likely enhances its binding affinity to biological targets and modulates its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
6-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-4-2-3-5-20(14)26-21(13-28-17-9-6-15(23)7-10-17)25-19-11-8-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRYNYOUAYICQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Sulfur Introduction: The sulfanylmethyl group is introduced through a thiolation reaction, typically using thiourea or similar sulfur-containing reagents.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Overview
6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, mechanisms of action, and relevant case studies.
Antiviral Activity
Research indicates that quinazolinone derivatives, including this compound, possess antiviral properties. A study evaluating various quinazolinone derivatives for anti-hepatitis B virus (HBV) activity found that specific structural modifications enhanced their efficacy significantly. For example, related compounds demonstrated IC50 values in the low micromolar range against HBsAg secretion, indicating strong antiviral potential.
Anticancer Properties
The compound has garnered attention for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. It has been observed to inhibit specific enzymes involved in cancer progression, such as kinases and proteases, thereby disrupting critical biological processes.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives and tested their cytotoxic effects on breast cancer cell lines. The results indicated that compounds similar to 6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one exhibited significant cytotoxicity, with IC50 values below 10 µM in MDA-MB-231 cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Various studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Study:
A recent investigation published in Pharmaceutical Biology assessed the antibacterial activity of several quinazolinone derivatives, including this compound. The study found that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Quinazolinone Derivatives
Quinazolinone derivatives exhibit structural diversity, with variations in substituents at positions 2, 3, and 6 significantly influencing their biological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Structural Differences and Implications
Substituent Effects on Bioactivity: The sulfanylmethyl group in the target compound may improve solubility compared to analogs with rigid aromatic substituents (e.g., benzylideneamino in ). Halogenation: The chloro group at position 6 (common in , target compound, and ) enhances electrophilicity and metabolic stability. Bromine substitution in HAMQ increases molecular weight and may enhance antifungal potency. Bulkier Groups: Tempostatin’s 7-bromo-6-chloro and piperidyl-oxo-propyl substituents suggest tailored steric interactions for collagen inhibition, contrasting with the target compound’s simpler 2-methylphenyl group.
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation of chlorinated intermediates, similar to HAMQ (e.g., bromo-anthranilic acid derivatives).
- IC87114 employs purine-based substituents, requiring specialized coupling reagents for nucleophilic substitution.
Physicochemical Properties: Melting Points: The analog in has a high m.p. (208–209°C), typical for crystalline quinazolinones with halogenated aryl groups. The target compound likely shares similar thermal stability. Metal Chelation: HAMQ forms stable complexes with transition metals (e.g., Cu²⁺), a feature absent in the target compound due to its lack of hydroxyquinoline moieties.
Biological Activity
6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this quinazolinone derivative, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H16Cl2N2OS |
| CAS Number | 338965-68-7 |
| Molar Mass | 427.35 g/mol |
| Boiling Point | 585.8 ± 60.0 °C (Predicted) |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.16 ± 0.70 (Predicted) |
These properties suggest that the compound is relatively stable and may exhibit significant biological interactions due to its structural features.
Antiviral Activity
Research has shown that quinazolinone derivatives, including this compound, possess antiviral properties. A study evaluating various quinazolinone derivatives for anti-hepatitis B virus (HBV) activity found that certain structural modifications enhanced their efficacy significantly. For instance, a related compound demonstrated an IC50 of 0.010 mM against HBsAg secretion, indicating strong antiviral potential .
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial activities. A review highlighted that modifications at specific positions on the quinazolinone scaffold can lead to enhanced activity against both bacterial and fungal strains. Compounds with hydroxyl substitutions showed particularly promising results .
Anticancer Activity
The anticancer potential of quinazolinones is notable, with various studies indicating their ability to inhibit key signaling pathways involved in tumor growth. For example, certain derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in many cancers . The introduction of specific substituents has been linked to increased potency against cancer cell lines.
The mechanisms by which 6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptor Modulation: It can interact with cellular receptors, altering downstream signaling pathways.
- Antioxidant Activity: Some studies suggest that quinazolinones can act as antioxidants, neutralizing free radicals and reducing oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the SAR of quinazolinones helps in designing more effective derivatives. Key findings include:
- Substituent Positioning: The presence of electron-withdrawing groups at specific positions enhances biological activity.
- Functional Groups: Hydroxyl and methoxy groups significantly improve antioxidant and antimicrobial activities.
A detailed SAR analysis can guide further modifications to optimize the pharmacological profile of this compound.
Case Studies
- Antiviral Efficacy: A study on related quinazolinones demonstrated significant inhibition of HBV replication, suggesting that structural analogs like 6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one could also exhibit similar antiviral properties .
- Antimicrobial Testing: A series of synthesized quinazolinones were tested against various pathogens, revealing that compounds with specific substitutions exhibited superior antibacterial and antifungal activities .
- Cancer Research: Research into quinazoline derivatives has shown promising results in inhibiting cancer cell lines through targeted therapy approaches, emphasizing the importance of further exploring this compound's potential in oncology .
Q & A
Q. X-ray crystallography :
- Single-crystal diffraction resolves bond lengths and angles. For example, the quinazolinone ring exhibits planarity with a dihedral angle <5° relative to the 2-methylphenyl group .
- Hydrogen bonding (e.g., N-H···O) stabilizes the crystal lattice, as reported in analogous structures .
How should in vitro antibacterial activity assays be designed to evaluate this compound?
Advanced Research Question
Experimental design :
- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels, with ciprofloxacin as a positive control .
- MIC determination : Perform broth microdilution (CLSI guidelines) at concentrations ranging from 0.5–128 µg/mL.
- Mechanistic studies :
- Time-kill assays : Monitor bactericidal effects over 24 hours.
- Synergy testing : Combine with β-lactams to assess potentiation .
Q. Data interpretation :
- Compare activity to structurally related compounds (e.g., sulfonamide-quinazoline hybrids) to identify critical substituents .
How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?
Advanced Research Question
Methodology :
- Substituent variation : Synthesize analogs with modifications at key positions:
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential interactions (e.g., hydrogen bonding with bacterial dihydrofolate reductase) .
Q. Validation :
- In silico docking : Predict binding affinities to target enzymes (e.g., DNA gyrase).
- In vivo models : Test lead compounds in murine infection models for efficacy and toxicity .
How can conflicting data on synthetic yields or bioactivity be resolved?
Advanced Research Question
Root-cause analysis :
- Synthetic discrepancies : Compare reaction parameters (e.g., solvent polarity, stoichiometry). For example, THF vs. DMF may alter cyclization rates .
- Bioactivity variability : Standardize assay protocols (e.g., inoculum size, media composition). Replicate studies with independent batches to confirm reproducibility .
Q. Mitigation strategies :
- Analytical validation : Use HPLC-MS to verify compound purity (>95%) and rule out impurities affecting bioactivity .
What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
Advanced Research Question
Environmental fate studies :
- Partitioning : Measure log Kow (octanol-water) to assess bioavailability. Hydrophobic analogs (log Kow >3) may bioaccumulate in aquatic organisms .
- Degradation : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) .
Q. Ecotoxicology :
- Acute toxicity : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).
- Chronic effects : Expose zebrafish embryos to sublethal doses (0.1–10 µg/L) to monitor developmental abnormalities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
